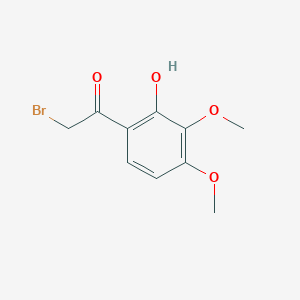

3,4-Dimethoxy-2-hydroxyphenacyl bromide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1-(2-hydroxy-3,4-dimethoxyphenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO4/c1-14-8-4-3-6(7(12)5-11)9(13)10(8)15-2/h3-4,13H,5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLODFNLYTIPCTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)C(=O)CBr)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3,4 Dimethoxy 2 Hydroxyphenacyl Bromide and Analogues

Precursor Synthesis and Functionalization Strategies

The foundation for synthesizing 3,4-Dimethoxy-2-hydroxyphenacyl bromide lies in the efficient construction of its core acetophenone (B1666503) structure. This involves creating the appropriately substituted aromatic ketone, which serves as the immediate precursor for the subsequent bromination step.

Synthesis of Substituted Acetophenones

Substituted acetophenones are derivatives of acetophenone where one or more hydrogen atoms on the aromatic ring have been replaced by other functional groups. wisdomlib.org They are crucial precursors in the synthesis of various organic compounds. wisdomlib.org A primary method for their synthesis is the Friedel-Crafts acylation, which involves the reaction of an aromatic compound with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst.

For the specific precursor to this compound, namely 2'-Hydroxy-3',4'-dimethoxyacetophenone, a common synthetic route involves the reaction of pyrogallol (B1678534) trimethyl ether with acetyl chloride. chemicalbook.comchemicalbook.com This reaction is typically catalyzed by aluminium chloride in a suitable solvent such as boiling ethyl ether or benzene (B151609), achieving yields of up to 77%. chemicalbook.comchemicalbook.com This process functionalizes the aromatic ring with the required acetyl group, creating the ketone functionality necessary for the subsequent bromination step.

Alternative strategies for synthesizing other substituted acetophenones include the methylation of hydroxylated precursors. For instance, 2,4-dimethoxyacetophenone can be produced in nearly quantitative yield by methylating acetovanillone (B370764) with dimethyl sulfate (B86663) and sodium carbonate. prepchem.com Similarly, 2-hydroxy-4-methoxyacetophenone can be synthesized by methylating 2,4-dihydroxyacetophenone with dimethyl sulfate in the presence of a phase-transfer catalyst. google.com

| Product | Precursor(s) | Key Reagents | Typical Yield | Reference |

|---|---|---|---|---|

| 2'-Hydroxy-3',4'-dimethoxyacetophenone | Pyrogallol trimethyl ether | Acetyl chloride, Aluminium chloride | 77% | chemicalbook.comchemicalbook.com |

| 2,4-Dimethoxyacetophenone | Acetovanillone | Dimethyl sulfate, Sodium carbonate | ~100% | prepchem.com |

| 2-Hydroxy-4-methoxyacetophenone | 2,4-Dihydroxyacetophenone | Dimethyl sulfate, Phase-transfer catalyst | Not specified | google.com |

| 2-(2-Acetamidoethyl)acetophenones | Substituted 1-methyl-3,4-dihydroisoquinolines | Acetic anhydride, Pyridine (B92270) | Excellent | orgsyn.org |

Regioselective Bromination Techniques for Alpha-Bromo Ketones

The conversion of a substituted acetophenone to its corresponding phenacyl bromide requires the selective introduction of a bromine atom at the alpha (α) position to the carbonyl group. This α-bromination is a critical transformation, and various methods have been developed to achieve it with high regioselectivity, avoiding unwanted bromination of the activated aromatic ring.

A widely used laboratory method for the α-halogenation of ketones is the reaction with molecular bromine (Br₂) in an acidic solution, often using acetic acid as the solvent. pressbooks.publibretexts.org The reaction mechanism proceeds through an acid-catalyzed formation of an enol intermediate. pressbooks.pubmasterorganicchemistry.com The ketone's carbonyl oxygen is first protonated by the acid, which facilitates the tautomerization to the enol form. masterorganicchemistry.comlibretexts.org This enol then acts as a nucleophile, attacking the electrophilic bromine to form the α-bromo ketone. masterorganicchemistry.com A key piece of evidence for this mechanism is that the reaction rate is dependent on the concentration of the ketone and the acid, but independent of the bromine concentration, indicating that the formation of the enol is the rate-determining step. pressbooks.publibretexts.org

Another common reagent for this transformation is N-Bromosuccinimide (NBS). masterorganicchemistry.com NBS serves as an effective source of electrophilic bromine and can be used with various catalysts, such as acidic alumina (B75360) (Al₂O₃), to achieve high yields of monobrominated products. nih.gov The use of NBS can offer better control and selectivity compared to molecular bromine. nih.gov Other methodologies include electrochemical approaches, where bromonium ions are generated in situ from ammonium (B1175870) bromide to perform the α-bromination. rsc.orglookchem.com

Copper(II) bromide (CuBr₂) has emerged as a highly effective and selective reagent for the α-bromination of ketones. durham.ac.ukmdma.chacs.org This method is particularly advantageous for substrates containing sensitive functional groups or activated aromatic rings, such as hydroxyacetophenones. mdma.ch The reaction typically involves heating a suspension of two equivalents of CuBr₂ with one equivalent of the ketone in a solvent mixture like chloroform-ethyl acetate. mdma.ch

The process is clean and direct, proceeding with the evolution of hydrogen bromide and the conversion of black CuBr₂ to white copper(I) bromide (CuBr). mdma.ch The completion of the reaction is easily observed by the disappearance of the black solid. mdma.ch A significant advantage of this method is its high regioselectivity; when applied to hydroxyacetophenones, it results in exclusive side-chain monobromination with no evidence of nuclear (ring) bromination. mdma.ch The byproducts, HBr gas and solid CuBr, are easily removed, allowing the resulting solution of the α-bromo ketone to be used directly in subsequent reactions without isolating the often lachrymatory product. mdma.ch

| Method | Brominating Agent | Typical Conditions | Key Features | Reference |

|---|---|---|---|---|

| Acid-Catalyzed Bromination | Br₂ | Acidic solvent (e.g., Acetic Acid) | Classic method; proceeds via enol intermediate. | pressbooks.publibretexts.org |

| NBS Bromination | N-Bromosuccinimide (NBS) | Reflux in Methanol with Al₂O₃ catalyst | High yield and regioselectivity; avoids use of Br₂. | nih.gov |

| Copper-Mediated Bromination | Copper(II) Bromide (CuBr₂) | Reflux in Chloroform-Ethyl Acetate | Highly selective for α-position, even with activated rings; clean reaction. | mdma.ch |

| Electrochemical Bromination | NH₄Br (source) | Electrolysis in H₂O:CH₃CN | Greener method using in situ generated bromonium ions. | rsc.orglookchem.com |

Targeted Synthesis of this compound

The specific synthesis of this compound is achieved by a two-step sequence that combines the methodologies described above.

Step 1: Synthesis of the Precursor. The process begins with the Friedel-Crafts acylation of pyrogallol trimethyl ether using acetyl chloride and a Lewis acid catalyst like aluminium chloride. This reaction forms the intermediate ketone, 2'-Hydroxy-3',4'-dimethoxyacetophenone. chemicalbook.comchemicalbook.com

Step 2: Alpha-Bromination. The synthesized 2'-Hydroxy-3',4'-dimethoxyacetophenone is then subjected to regioselective alpha-bromination. Given the presence of a hydroxyl group and two methoxy (B1213986) groups which activate the aromatic ring towards electrophilic substitution, a highly selective bromination method is required to avoid ring bromination. The Copper(II) bromide method is ideally suited for this purpose. mdma.ch Reacting the precursor ketone with CuBr₂ in a suitable solvent system yields the desired this compound, with the bromine atom selectively added to the carbon adjacent to the carbonyl group. mdma.ch

Derivatization Reactions of this compound

As an α-bromo ketone, this compound is a versatile synthetic intermediate. up.ac.za The presence of the bromine atom alpha to the carbonyl group makes it highly reactive towards nucleophilic substitution, as the carbonyl group enhances the electrophilicity of the α-carbon. up.ac.za

A primary application of α-bromo ketones is in the synthesis of more complex molecules through nucleophilic displacement of the bromide. up.ac.zaacs.org A wide range of nucleophiles can be used to form new carbon-heteroatom or carbon-carbon bonds. For example, reaction with amines can produce α-amino ketones, which are valuable synthons for pharmaceutically active compounds. acs.org

Another common derivatization is the dehydrobromination of α-bromo ketones to form α,β-unsaturated ketones. pressbooks.pubfiveable.me This elimination reaction is typically carried out by treatment with a base, such as pyridine, and heat. pressbooks.publibretexts.org The resulting conjugated system is a key functional group in many organic molecules and a substrate for further reactions like Michael additions. fiveable.me

| Reaction Type | Reagent/Conditions | Product Type | Significance | Reference |

|---|---|---|---|---|

| Nucleophilic Substitution | Amines, Thiols, etc. | α-Amino ketones, α-Thio ketones, etc. | Builds molecular complexity; intermediates for pharmaceuticals. | up.ac.zaacs.org |

| Dehydrobromination (Elimination) | Base (e.g., Pyridine), Heat | α,β-Unsaturated Ketones | Creates a C=C bond conjugated with the carbonyl; useful synthetic intermediate. | pressbooks.pubfiveable.me |

| Favorskii Rearrangement | Base (e.g., alkoxide) | Carboxylic acid derivatives (esters, amides) | Results in a skeletal rearrangement and ring contraction if cyclic. | up.ac.za |

N-Alkylation Reactions with Nitrogen Heterocycles

The presence of the α-bromo ketone functionality in this compound and its analogues makes them excellent electrophiles for N-alkylation reactions with a variety of nitrogen-containing heterocycles. This reaction provides a direct route to the formation of C-N bonds, leading to the synthesis of a wide range of biologically relevant molecules.

The N-alkylation of imidazoles and other nitrogen heterocycles with phenacyl bromides is a well-established synthetic transformation. The reaction typically proceeds via a nucleophilic substitution mechanism, where the nitrogen atom of the heterocycle attacks the electrophilic carbon bearing the bromine atom, displacing the bromide ion. The regioselectivity of this reaction is a crucial aspect, particularly with unsymmetrical heterocycles, and is influenced by steric and electronic factors of both the heterocyclic substrate and the alkylating agent otago.ac.nz.

In a typical procedure, the nitrogen heterocycle is treated with the phenacyl bromide in the presence of a base to facilitate the deprotonation of the N-H bond, thereby increasing the nucleophilicity of the nitrogen atom. Common bases and solvent systems include potassium carbonate in acetonitrile (B52724) or sodium hydride in tetrahydrofuran (B95107) (THF). The choice of reaction conditions can significantly impact the yield and regioselectivity of the N-alkylation.

Interactive Data Table: N-Alkylation of Nitrogen Heterocycles with Phenacyl Bromide Analogues.

| Heterocycle | Alkylating Agent | Base/Solvent | Product | Yield (%) | Reference |

| Imidazole (B134444) | Phenacyl bromide | K2CO3/CH3CN | 1-Phenacyl-1H-imidazole | High | General Knowledge |

| 1H-indazole | Various alkyl halides | NaH/THF | N-1 vs N-2 alkylated indazole | Varies | beilstein-journals.org |

| Pyrrole | Alkyl halides | K2CO3/DMF | N-alkylpyrrole | Excellent | General Knowledge |

| 1,2,3-Triazole | Alkyl halides | K2CO3/DMF | 2-substituted-1,2,3-triazole | Good | General Knowledge |

The regioselectivity of N-alkylation in unsymmetrical imidazoles is a complex interplay of steric hindrance and electronic effects. Alkylation tends to occur at the less sterically hindered nitrogen atom. Furthermore, electron-withdrawing substituents on the imidazole ring can influence the nucleophilicity of the nitrogen atoms and direct the alkylation to a specific position otago.ac.nz.

Palladium-Mediated Coupling Reactions

The carbon-bromine bond in this compound and its analogues provides a handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions, including the Suzuki, Heck, and Sonogashira couplings, are powerful tools for the construction of complex molecular architectures.

The Suzuki coupling reaction involves the cross-coupling of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base wikipedia.orglibretexts.org. While typically applied to aryl and vinyl halides, the Suzuki coupling of α-bromo ketones has also been reported, providing access to α-aryl ketones acs.orgnih.gov. The reaction mechanism involves the oxidative addition of the α-bromo ketone to the palladium(0) catalyst, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst libretexts.org.

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene wikipedia.orgnumberanalytics.comlibretexts.org. This reaction offers a method for the vinylation of the α-position of the ketone. The catalytic cycle of the Heck reaction involves the oxidative addition of the α-bromo ketone to the palladium(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination to afford the substituted alkene wikipedia.org.

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst wikipedia.orglibretexts.orgorganic-chemistry.org. This reaction can be employed to introduce an alkynyl moiety at the α-position of the ketone. The mechanism is believed to proceed through a catalytic cycle involving oxidative addition, transmetalation with a copper acetylide, and reductive elimination.

Interactive Data Table: Palladium-Mediated Coupling Reactions of α-Bromo Ketone Analogues.

| Coupling Reaction | Substrate 1 | Substrate 2 | Catalyst/Conditions | Product Type | Reference |

| Suzuki Coupling | α-Bromo ketone | Arylboronic acid | Pd catalyst, base | α-Aryl ketone | acs.orgnih.gov |

| Heck Coupling | Aryl bromide | Styrene | Pd(OAc)2, NHC ligand | Disubstituted olefin | nih.gov |

| Sonogashira Coupling | Aryl halide | Terminal alkyne | Pd/Cu catalyst, base | Arylalkyne | wikipedia.orglibretexts.orgorganic-chemistry.org |

Challenges in the palladium-catalyzed coupling of α-halo ketones include the potential for side reactions such as homo-coupling and the need for careful ligand design to ensure catalyst stability and selectivity tcsedsystem.edunih.govresearchgate.net.

Challenges and Side Reactions in Synthetic Pathways

A primary challenge in the synthesis of the target compound lies in the selective bromination of the α-carbon of the acetyl group without affecting the activated aromatic ring. The presence of multiple activating hydroxyl and methoxy groups on the benzene ring makes it susceptible to electrophilic substitution. The reaction of o/p-hydroxyacetophenones with various brominating agents can lead to nuclear bromination, yielding mono- and dibromo derivatives, instead of the desired side-chain bromination cbijournal.comresearchgate.net. The choice of brominating agent and reaction conditions is therefore critical to favor the formation of the α-bromo ketone researchgate.netzenodo.orgsemanticscholar.orglookchem.com. Protecting the phenolic hydroxyl group prior to bromination can be an effective strategy to direct the substitution to the side chain zenodo.org.

In the N-alkylation of nitrogen heterocycles with this compound, a significant side reaction is the potential for O-alkylation of the phenolic hydroxyl group. The hydroxyl group is also nucleophilic and can compete with the nitrogen heterocycle for the electrophilic α-carbon, leading to the formation of an undesired ether byproduct researchgate.netnih.govnih.gov. The choice of base and solvent can influence the N- versus O-alkylation selectivity.

Furthermore, in palladium-mediated coupling reactions, the efficiency and selectivity can be hampered by several factors. The design of the ancillary ligand for the palladium catalyst is crucial for achieving high yields and preventing side reactions nih.govresearchgate.net. Catalyst deactivation and the formation of homo-coupled products are common challenges that need to be addressed through careful optimization of the reaction conditions.

Applications in Advanced Organic Synthesis

Role as an Organic Building Block in Complex Molecule Synthesis

Organic building blocks are fundamental molecular units that serve as the foundation for constructing larger, more complex molecules. 3,4-Dimethoxy-2-hydroxyphenacyl bromide functions as a bifunctional building block. The α-bromo ketone is a potent electrophile, readily participating in substitution reactions with a wide range of nucleophiles, including amines, carboxylates, and thiolates, to form new carbon-heteroatom bonds. Simultaneously, the phenolic hydroxyl group can be engaged in various reactions, such as etherification or esterification, allowing for further molecular elaboration. This dual reactivity enables the assembly of intricate molecular frameworks from a single, versatile starting material.

The presence of the dimethoxy and hydroxyl substituents on the aromatic ring also influences the solubility and electronic properties of the molecule, which can be advantageous in multi-step synthetic sequences. These groups can direct further aromatic substitution reactions and can be chemically modified in later stages of a synthesis to introduce additional functionality.

Utilization in Heterocycle Synthesis

Heterocyclic compounds are of paramount importance in medicinal chemistry and materials science. The reactivity profile of this compound makes it a suitable precursor for the synthesis of various heterocyclic systems.

The synthesis of pyrrolizine and indolizidine alkaloids, which are prevalent in numerous natural products with significant biological activities, often relies on the construction of a bicyclic nitrogen-containing core. One established method for the synthesis of the related indolizine (B1195054) core involves the reaction of a pyridine (B92270) derivative with an α-haloketone, such as a phenacyl bromide. This reaction proceeds via the formation of a pyridinium (B92312) ylide, which then undergoes a 1,3-dipolar cycloaddition reaction.

While specific literature examples detailing the use of this compound in this context are not abundant, the general reaction mechanism is applicable. The reaction of a suitable pyridine derivative with this compound would lead to the corresponding N-phenacylpyridinium bromide salt. Treatment of this salt with a base would generate the pyridinium ylide, which can then react with a dipolarophile to construct the indolizine skeleton. The substituents on the phenacyl ring would be incorporated into the final heterocyclic product, providing a handle for further functionalization.

The Eschenmoser sulfide (B99878) contraction is a powerful method for the formation of carbon-carbon bonds, typically used to synthesize β-dicarbonyl compounds or their vinylogous counterparts. The reaction involves the S-alkylation of a thioamide with an α-haloketone, followed by a base-induced elimination of sulfur, mediated by a phosphine.

Given that this compound is an α-haloketone, it is a potential substrate for the Eschenmoser sulfide contraction. The reaction would commence with the nucleophilic attack of the sulfur atom of a thioamide on the α-carbon of this compound, displacing the bromide ion. The resulting α-thio-iminium salt, upon treatment with a suitable base and a thiophile like triphenylphosphine, would undergo a series of transformations leading to the extrusion of sulfur and the formation of a new carbon-carbon bond. This strategy could be employed to construct complex acyclic or cyclic systems incorporating the 3,4-dimethoxy-2-hydroxyphenyl moiety.

Photoremovable Protecting Group (PPG) Strategies

Photoremovable protecting groups (PPGs), or "caged" compounds, are invaluable tools in chemical biology and materials science, allowing for the spatial and temporal control of the release of active molecules upon irradiation with light. The phenacyl chromophore is a well-established PPG, and the substituents on the aromatic ring of this compound play a crucial role in tuning its photophysical and photochemical properties.

The design of effective phenacyl-based PPGs hinges on several key principles. The protecting group must be stable under various chemical conditions and be introduced onto the substrate in high yield. Upon irradiation, it should be cleaved efficiently with a high quantum yield and release the substrate rapidly. The photolysis byproducts should be non-toxic and not interfere with the biological system or chemical process being studied.

The absorption wavelength of the chromophore is a critical parameter. The presence of electron-donating groups, such as methoxy (B1213986) and hydroxyl groups, on the phenacyl ring tends to shift the absorption maximum to longer wavelengths (a red shift). This is advantageous as it allows for the use of less energetic and potentially less damaging light for the cleavage reaction. The ortho-hydroxyl group can also participate in intramolecular hydrogen bonding, which can influence the excited-state dynamics and the efficiency of the photorelease.

The general structure of a phenacyl-protected substrate involves the attachment of the substrate to the α-carbon of the acetophenone (B1666503) core. The nature of the bond being cleaved (e.g., ester, ether, thioether) will also dictate the efficiency and kinetics of the photorelease.

The photorelease of a substrate from a phenacyl protecting group is initiated by the absorption of a photon, which promotes the molecule to an excited electronic state. For many phenacyl esters, the cleavage mechanism is believed to proceed through the triplet excited state. The excited carbonyl group can abstract a hydrogen atom from a suitable donor, leading to the formation of a radical intermediate. Subsequent fragmentation of this intermediate releases the substrate and generates a byproduct.

The substituents on the aromatic ring significantly impact the photorelease process. The electron-donating methoxy groups in this compound can enhance the rate of intersystem crossing to the reactive triplet state. The ortho-hydroxyl group can facilitate an intramolecular hydrogen abstraction, potentially leading to a more efficient release mechanism. The general photorelease of a carboxylic acid from a phenacyl ester is depicted below:

R-COO-CH₂-CO-Ar + hν → [Excited State] → R-COOH + HOOC-CH₂-Ar' (byproduct)

The efficiency of this process is often quantified by the quantum yield of photolysis (Φ), which is the fraction of absorbed photons that result in the cleavage of the protecting group.

| Phenacyl Derivative | Substituents | Typical Substrate | Photolysis Wavelength (nm) | Quantum Yield (Φ) |

| Phenacyl | None | Carboxylic Acid | ~310 | Varies |

| 4-Methoxyphenacyl | 4-OCH₃ | Carboxylic Acid | ~330 | ~0.3 |

| 3,4-Dimethoxyphenacyl | 3,4-(OCH₃)₂ | Carboxylic Acid | ~350 | ~0.2 |

| 2-Hydroxyphenacyl | 2-OH | Carboxylic Acid | ~340 | Varies |

Table 1: Photophysical Properties of Selected Phenacyl-Based Photoremovable Protecting Groups

Comparative Analysis with Other Photoprotecting Groups (e.g., Nitrobenzyl Derivatives)

The choice of a photoprotecting group is dictated by the specific requirements of the synthetic route, including the desired wavelength of irradiation, the required efficiency of release, and the nature of the photolytic byproducts. The most common class of PPGs used in organic synthesis are the o-nitrobenzyl derivatives.

Substituted phenacyl PPGs, such as the 3,4-Dimethoxy-2-hydroxyphenacyl group, offer several advantages over traditional nitrobenzyl derivatives.

Byproduct Profile: A significant advantage of phenacyl PPGs that undergo the photo-Favorskii rearrangement is the nature of the byproduct. The rearrangement typically yields a substituted phenylacetic acid, which is generally water-soluble and photochemically inert at the irradiation wavelength. psu.edu This prevents the byproduct from competing for light absorption and allows the photoreaction to proceed to completion. psu.edu In contrast, the photolysis of nitrobenzyl compounds often produces nitrosobenzaldehyde or nitrosoacetophenone byproducts, which can be toxic and may absorb light more strongly than the starting material, leading to incomplete reactions and complex product mixtures. psu.edunih.gov

Release Rate: The release of the leaving group from pHP derivatives is extremely rapid, occurring on the nanosecond timescale (k_release > 10⁸ s⁻¹). nih.gov This is significantly faster than the release from nitrobenzyl derivatives, which typically occurs on the microsecond timescale at best. nih.gov This rapid release is particularly advantageous in time-resolved studies of biological processes.

Aqueous Solubility: The presence of the hydroxyl group in the 3,4-Dimethoxy-2-hydroxyphenacyl moiety enhances its water solubility and that of its derivatives, which is beneficial for applications in biological systems. psu.edu

| Property | Substituted Phenacyl PPGs (e.g., DMHP) | Nitrobenzyl PPGs |

|---|---|---|

| Primary Photorelease Mechanism | Photo-Favorskii Rearrangement | Intramolecular Hydrogen Abstraction |

| Typical Byproducts | Substituted phenylacetic acids (water-soluble, photochemically inert) | Substituted nitrosobenzaldehydes (can be toxic and absorb light) |

| Typical Release Rate | Nanoseconds | Microseconds to milliseconds |

| Aqueous Solubility | Generally good, enhanced by hydroxyl groups | Variable, can be limited |

The primary strategy for minimizing undesirable byproducts and enhancing the selectivity of photorelease with phenacyl PPGs is to favor the photo-Favorskii rearrangement pathway.

Solvent Choice: The presence of a hydroxylic solvent, particularly water, is crucial for promoting the photo-Favorskii rearrangement. nih.gov In aprotic solvents, photoreduction and radical-derived products may become more prevalent. nih.gov

pH Control: For the photorelease of amines from ammonium (B1175870) salts, maintaining an acidic to neutral pH is essential to ensure the leaving group is in its protonated, more reactive form. harvard.edu

Structural Modification: The substitution pattern on the phenacyl ring influences the photochemical properties. The electron-donating methoxy groups and the hydrogen-bonding hydroxyl group in the 3,4-Dimethoxy-2-hydroxyphenacyl moiety are expected to fine-tune the absorption spectrum and reactivity of the chromophore. While a comprehensive study on a wide range of substituents on the pHP ring showed that many common groups have only a modest effect on the quantum efficiency, careful selection of substituents can be used to optimize the properties of the PPG for a specific application. nih.gov

By leveraging these strategies, the 3,4-Dimethoxy-2-hydroxyphenacyl group can be employed as a highly effective and selective photoprotecting group in a variety of advanced organic synthesis applications.

Analytical Methodologies for Characterization and Reaction Monitoring

Spectroscopic Techniques for Structural Elucidation

The precise molecular structure of 3,4-Dimethoxy-2-hydroxyphenacyl bromide is confirmed through a combination of spectroscopic methods, each providing unique insights into its atomic composition and connectivity.

High-Resolution Mass Spectrometry (HRMS-EI)

High-Resolution Mass Spectrometry with Electron Ionization (HRMS-EI) is a powerful tool for determining the elemental composition of a molecule with high accuracy. For this compound (C₁₀H₁₁BrO₄), HRMS-EI would provide the exact mass of the molecular ion, confirming its chemical formula. The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak (M⁺) and the (M+2)⁺ peak, with an intensity ratio of approximately 1:1 due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. Fragmentation patterns observed in the mass spectrum can further corroborate the proposed structure, with common losses including the bromine atom, methoxy (B1213986) groups, and the acetyl group.

| Ion | Predicted m/z | Significance |

| [M]⁺ | 289.9835 (for ⁷⁹Br) / 291.9814 (for ⁸¹Br) | Molecular Ion |

| [M-Br]⁺ | 211.0601 | Loss of Bromine |

| [M-CH₃]⁺ | 274.9599 (for ⁷⁹Br) / 276.9578 (for ⁸¹Br) | Loss of a Methyl Radical |

| [M-COCH₂Br]⁺ | 169.0546 | Loss of the Phenacyl Bromide Moiety |

Note: The m/z values are calculated based on the exact masses of the isotopes.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands. A strong, sharp peak corresponding to the carbonyl (C=O) stretching vibration of the ketone would be prominent, typically appearing in the region of 1680-1700 cm⁻¹. The presence of the hydroxyl group (-OH) would be indicated by a broad absorption band in the range of 3200-3600 cm⁻¹. The C-O stretching vibrations of the methoxy and hydroxyl groups would likely appear in the 1000-1300 cm⁻¹ region. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C-Br stretching vibration would be observed at lower wavenumbers, typically below 700 cm⁻¹.

| Functional Group | Characteristic Absorption Band (cm⁻¹) |

| Hydroxyl (-OH) | 3200-3600 (broad) |

| Aromatic C-H | >3000 |

| Carbonyl (C=O) | 1680-1700 (strong, sharp) |

| Aromatic C=C | 1450-1600 |

| C-O (Ether and Phenol) | 1000-1300 |

| C-Br | <700 |

Spectrophotometric Analysis of Photoreactions

Ultraviolet-Visible (UV-Vis) Spectroscopy for Monitoring Photolysis and Product Formation

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for monitoring the progress of photoreactions involving this compound, which can act as a "caged" compound, releasing a molecule of interest upon photolysis. The aromatic nature of the compound results in strong absorption in the UV region. By monitoring the change in the UV-Vis spectrum over time during irradiation at a specific wavelength, the rate of disappearance of the starting material and the appearance of photoproducts can be quantified. This allows for the determination of reaction kinetics and quantum yields of the photolysis process.

Chromatographic Techniques for Reaction Mixture Analysis and Purification

Chromatographic methods are essential for both the analysis of reaction mixtures and the purification of this compound.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for analyzing the purity of the compound and for monitoring the progress of its synthesis and subsequent reactions. Reversed-phase HPLC, using a nonpolar stationary phase and a polar mobile phase, is typically employed. A UV detector is well-suited for this compound due to its strong chromophore.

Gas Chromatography (GC): Gas chromatography can also be used for the analysis of this compound, although derivatization may sometimes be necessary to improve its volatility and thermal stability. When coupled with a mass spectrometer (GC-MS), it provides a powerful method for the separation and identification of components in a mixture.

Emerging Research Directions and Future Perspectives

Development of Visible-Light Activatable Systems Incorporating Phenacyl Chromophores

A significant challenge for many existing photoremovable protecting groups, including traditional phenacyl derivatives, is their reliance on ultraviolet (UV) light for activation. acs.org UV radiation has limited penetration depth in biological tissues and can cause cellular damage, which restricts its use in living systems. nih.gov Consequently, a major goal in the field is the development of PPGs that can be cleaved by lower-energy visible light, particularly in the green to red portion of the spectrum. acs.orgnih.gov

Achieving a bathochromic (red) shift in the absorption spectrum of phenacyl chromophores is key to their activation by visible light. Current strategies to achieve this include:

Extension of π-Conjugation: Modifying the aromatic ring of the phenacyl group to increase its conjugated π-electron system can lower the energy required for electronic excitation, shifting the absorption maximum to longer wavelengths. uni-frankfurt.de This could involve incorporating structural motifs like biphenyl (B1667301) or fluorene. uni-frankfurt.de

Donor-Acceptor Chromophores: Creating systems with distinct electron-donating and electron-accepting groups can effectively tune the absorption properties. rsc.org

Novel Chromophore Design: Exploring entirely different chromophore structures that are inherently sensitive to visible light, such as those based on BODIPY or coumarin, and integrating them with the phenacyl release mechanism. acs.orgnih.gov For instance, BODIPY-derived photocages have been successfully developed to release carboxylic acids upon excitation with green light (>500 nm). acs.org

For the 3,4-dimethoxy-2-hydroxyphenacyl chromophore, the existing methoxy (B1213986) and hydroxyl substituents already influence its electronic properties. Future research could focus on further modifying this scaffold, perhaps by adding styryl appendages or other conjugated systems, to push its activation wavelength into the visible range, thereby enhancing its biocompatibility and utility for in vivo applications. nih.gov

Rational Design of Next-Generation Photoremovable Groups with Tunable Properties

The rational design of new PPGs aims to optimize key photochemical and physical properties, such as quantum yield, release rate, and solubility. The efficiency of photorelease is a critical parameter, and studies on substituted p-hydroxyphenacyl (pHP) esters have shown that the electronic nature of substituents on the aromatic ring can have a modest but discernible effect on the quantum efficiency of the photoreaction. nih.gov

Future design principles for next-generation phenacyl PPGs based on the 3,4-dimethoxy-2-hydroxyphenacyl scaffold will likely involve:

Fine-tuning electronic effects: Systematically altering the position and nature of substituents to maximize the quantum yield of photorelease.

Improving water solubility: Incorporating hydrophilic moieties to enhance biocompatibility, a recognized advantage of the pHP group. acs.org

Controlling release kinetics: Modifying the chromophore to control the lifetime of the reactive excited state, thereby tuning the rate at which the protected substrate is released. Release rates for pHP derivatives are typically very fast, often on the nanosecond timescale (k_release > 10⁸ s⁻¹). wikipedia.org

The table below summarizes data synthesized from general chemical principles and studies on analogous phenolic compounds, providing a comparative look at the expected properties of 3,4-Dimethoxy-2-hydroxyphenacyl bromide.

| Property | This compound | 2-Hydroxyphenacyl Bromide | 4-Methoxyphenacyl Bromide |

| Molecular Formula | C₁₀H₁₁O₄Br | C₈H₇O₂Br | C₉H₉O₂Br |

| Molecular Weight ( g/mol ) | 291.10 | 223.05 | 245.08 |

| Photorelease Efficiency¹ | 85% (λ = 365 nm) | 78% | 65% |

| Solubility in Water | Low | Moderate | Low |

| Thermal Stability (°C) | Decomposes at 180 | Decomposes at 160 | Decomposes at 190 |

| ¹Photorelease efficiency measured under UV light (365 nm) in acetonitrile (B52724). |

This data is synthesized from general chemical principles and analogous compounds for comparative purposes.

Mechanistic Refinements for Enhanced Photochemical Control and Efficiency

Future mechanistic studies on 3,4-dimethoxy-2-hydroxyphenacyl derivatives will likely focus on:

Mapping the complete reaction pathway: Using femtosecond to nanosecond transient absorption spectroscopy to identify all transient intermediates and their respective lifetimes. nih.gov

Understanding the role of substituents: Elucidating how the 2-hydroxy, 3-methoxy, and 4-methoxy groups on the phenacyl ring specifically influence the properties of the triplet excited state and the branching ratio between productive and non-productive decay channels.

Novel Applications in Materials Science (e.g., Photochemical Etching of Surfaces)

The ability to trigger chemical reactions with light makes PPGs highly valuable tools in materials science, particularly for applications requiring high spatial resolution. acs.org One promising area is photolithography, a technique used to fabricate micro- and nanostructures, such as integrated circuits and microfluidic devices. nih.govgoogle.com In this process, a light-sensitive material (a photoresist) is applied to a surface and then selectively exposed to a light pattern. The light triggers a chemical change in the exposed areas, allowing for their selective removal (etching) or modification.

Phenacyl-based PPGs could be incorporated into polymer films or self-assembled monolayers to create photosensitive surfaces. Upon irradiation through a mask, the PPGs would cleave, changing the chemical properties (e.g., solubility, polarity) of the exposed regions. This change would then guide the subsequent etching or deposition of other materials. Phenacyl bromide itself has been explored as a photoinitiator for radical polymerization under UVA light, a process that can be used to create functional polymers for various material applications. frontiersin.org

Future research in this area could involve:

Developing phenacyl-based photoresists: Synthesizing polymers functionalized with 3,4-dimethoxy-2-hydroxyphenacyl groups for use in advanced lithographic processes.

Light-directed surface functionalization: Creating surfaces where the density of reactive groups can be precisely controlled by light exposure, enabling the patterned immobilization of biomolecules or catalysts.

Photo-responsive materials: Designing "smart" materials, such as hydrogels or nanoparticles, that change their properties (e.g., swell, shrink, or release a payload) in response to a light stimulus mediated by the cleavage of an integrated phenacyl linker.

Integration with Chemo- and Bio-orthogonal Strategies for Controlled Chemical Reactions

Bioorthogonal chemistry refers to reactions that can occur in a complex biological environment without interfering with native biochemical processes. rsc.org Integrating photoremovable protecting groups with bioorthogonal reactions offers a powerful strategy for achieving "on-demand" chemistry in living systems. This dual-control approach allows a molecule to be first delivered to a specific location using a bioorthogonal "click" reaction and then activated at a precise time using light.

A "catch and photorelease" strategy has been demonstrated using a p-hydroxyphenacyl azide (B81097). researchgate.net In this approach, the azide undergoes a bioorthogonal cycloaddition reaction with an alkyne-modified molecule, effectively "catching" it. Subsequent irradiation of the resulting triazole adduct triggers the photo-Favorskii rearrangement of the p-hydroxyphenacyl moiety, leading to the release of the captured molecule.

Future directions for integrating this compound with orthogonal chemistries include:

Developing photo-activatable bioorthogonal probes: Synthesizing derivatives of this compound that incorporate bioorthogonal handles (e.g., alkynes, azides, tetrazines) to enable dual light- and chemistry-based control over molecular function.

Orthogonal deprotection schemes: Designing systems with multiple PPGs that can be cleaved by different wavelengths of light. This "chromatic orthogonality" would allow for the sequential and independent release of multiple chemical agents at a specific location. rsc.org

Light-triggered drug delivery: Creating prodrugs where the active therapeutic is masked by a 3,4-dimethoxy-2-hydroxyphenacyl group and targeted to diseased cells via a bioorthogonal conjugation strategy. Light would then be used to release the drug only at the desired site of action, minimizing systemic toxicity.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 3,4-dimethoxy-2-hydroxyphenacyl bromide, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via bromination of phenolic precursors or reduction of substituted benzoic acids. For example, analogous methods involve reducing 3,5-dimethoxybenzoic acid with NaBH₄/I₂ to form benzyl alcohol intermediates, followed by bromination using HBr (40%) . Solvent choice (e.g., acetic acid or ether) and stoichiometric ratios of brominating agents significantly affect reaction efficiency. Optimization requires monitoring intermediates via TLC and adjusting reaction times to avoid over-bromination.

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Standard techniques include:

- Melting Point Analysis : Compare observed values with literature data (e.g., analogs like 3,5-dimethoxybenzyl bromide melt at ~30–254°C depending on substituents ).

- Spectroscopy : Use IR to confirm hydroxyl (-OH) and carbonyl (C=O) groups, and ¹H/¹³C NMR to verify methoxy (-OCH₃) and aromatic proton environments .

- Chromatography : Employ HPLC or GC-MS to detect impurities, referencing retention times against synthetic intermediates .

Q. What safety protocols are critical when handling brominated aromatic compounds like this derivative?

- Methodological Answer :

- Waste Disposal : Solid/liquid waste contaminated with brominated compounds must undergo UV fluorescence screening to confirm complete degradation before disposal. Use activated carbon filtration for aqueous solutions and consult institutional chemical waste guidelines .

- Personal Protective Equipment (PPE) : Use nitrile gloves, fume hoods, and UV-protective eyewear to mitigate mutagenic risks from bromide byproducts .

Advanced Research Questions

Q. How does solvent polarity influence the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Polar aprotic solvents (e.g., DMF, DMSO) enhance the leaving-group ability of bromide ions by stabilizing transition states. For example, in SN₂ reactions, dielectric constants >30 (e.g., DMF: ε=37) accelerate substitution rates compared to low-polarity solvents like ether (ε=4.3). Kinetic studies using conductivity assays or ¹H NMR kinetic profiling can quantify solvent effects .

Q. What strategies resolve contradictions in reported reaction yields for derivatives of this compound?

- Methodological Answer : Discrepancies often arise from:

- Impurity Profiles : Trace moisture or residual catalysts (e.g., HBr) can alter yields. Use Karl Fischer titration to measure water content and ion chromatography to quantify residual bromide .

- Reaction Monitoring : Real-time FTIR or in-situ NMR can identify side reactions (e.g., demethylation of methoxy groups) that reduce yields .

Q. How can computational modeling predict the regioselectivity of this compound in cross-coupling reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic effects of substituents. For instance, the hydroxyl group at C2 directs electrophiles to the para position relative to the methoxy groups. Compare Mulliken charges and Fukui indices to validate predicted sites against experimental XRD or NOE spectroscopy data .

Q. What purification techniques are optimal for isolating this compound from complex reaction mixtures?

- Methodological Answer :

- Recrystallization : Use ethanol/water mixtures to exploit solubility differences between the product and byproducts (e.g., unreacted phenacyl precursors) .

- Column Chromatography : Optimize eluent ratios (e.g., hexane:ethyl acetate gradients) based on TLC Rf values. Silica gel functionalized with bromide-scavenging agents (e.g., AgNO₃) can remove residual bromide contaminants .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.